molecular formula C10H10F2O2 B2749315 2-(2,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 920501-67-3

2-(2,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B2749315
CAS RN: 920501-67-3
M. Wt: 200.185
InChI Key: OWPQMQYTPNHEOH-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-methylpropanoic acid, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with arthritis, osteoarthritis, and other conditions. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Scientific Research Applications

Organic Synthesis and Catalysis

This compound is utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the difluorophenyl group can enhance the reactivity and selectivity of the boronic acid reagents used in these couplings.

Medicinal Chemistry

In pharmacology, derivatives of 2-(2,4-Difluorophenyl)-2-methylpropanoic acid are explored for their potential therapeutic applications. For instance, they are investigated for their role in the synthesis of phenoxy acetamide derivatives , which show promise as therapeutic agents due to their diverse pharmacological activities .

Material Science

The compound finds applications in material science, particularly in the development of photocatalytic materials . These materials are used to harness light energy to drive chemical reactions, such as the production of hydrogen from water, which is a clean and renewable energy source.

Environmental Science

In environmental science, derivatives of this compound are studied for their ability to degrade environmental pollutants. For example, they are used in electrocatalytic processes for the degradation of chlorinated phenols in water treatment .

Biochemistry

In biochemistry, the compound’s derivatives are used to study protein interactions and enzyme catalysis . The difluorophenyl group can act as a bioisostere, mimicking the properties of natural substrates or inhibitors in enzymatic reactions .

Agriculture

In the agricultural sector, the compound is involved in the synthesis of herbicides like Diflufenican, which is a synthetic chemical that acts as a residual and foliar herbicide, applicable both pre-emergence and post-emergence to control weeds .

Pharmacology

The compound’s derivatives are also being researched in pharmacology for the development of novel HIV-1 inhibitors . These inhibitors can interact with viral enzymes and prevent the virus from replicating in the host cells .

Advanced Materials

Lastly, in the field of advanced materials, 2-(2,4-Difluorophenyl)-2-methylpropanoic acid is used to create cyclometalated complexes . These complexes have applications in organic light-emitting diodes (OLEDs) and as sensors due to their luminescent properties .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPQMQYTPNHEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920501-67-3
Record name 2-(2,4-difluorophenyl)-2-methylpropanoic acid
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